p-Hydroxyacetanilide benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-(acetylamino)phenyl ester typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing 2 g of dry 4-hydroxybenzoic acid with 3 g of acetic anhydride and a drop of concentrated sulfuric acid. The mixture is then warmed on a water bath to about 50-60°C with stirring for about 15 minutes. After cooling, the mixture is filtered, and the product is recrystallized from ethanol .
Industrial Production Methods
Industrial production of benzoic acid 4-(acetylamino)phenyl ester follows similar principles but on a larger scale. The process involves the use of larger quantities of reactants and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid 4-(acetylamino)phenyl ester undergoes various chemical reactions, including:
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and acetic acid.
Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Aminolysis: Ammonia or alkyl amines.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and acetic acid.
Aminolysis: Corresponding amides depending on the amine used.
Scientific Research Applications
Benzoic acid 4-(acetylamino)phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid 4-(acetylamino)phenyl ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Benzoic acid 4-(acetylamino)phenyl ester can be compared with other similar compounds such as:
Aspirin (Acetylsalicylic acid): Both are NSAIDs and share similar mechanisms of action by inhibiting COX enzymes. aspirin is more commonly used and has a broader range of applications.
Paracetamol (Acetaminophen): Another analgesic and antipyretic compound, but it has a different mechanism of action, primarily affecting the central nervous system rather than peripheral inflammation.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but differs in its chemical structure and pharmacokinetics.
Benzoic acid 4-(acetylamino)phenyl ester is unique in its specific ester structure, which influences its pharmacokinetic properties and therapeutic applications .
Biological Activity
p-Hydroxyacetanilide benzoate, a derivative of p-hydroxyacetanilide, has garnered attention for its diverse biological activities. This compound, which combines the structural features of both acetanilide and benzoic acid, exhibits potential therapeutic applications due to its antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activities of this compound, supported by recent research findings and case studies.
- Molecular Formula : C10H11O3
- Molecular Weight : 181.20 g/mol
- Melting Point : Approximately 120°C
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Shows antifungal activity against common pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Table 1: Antimicrobial efficacy of this compound
Anti-inflammatory Activity
Research has shown that this compound can reduce inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases.
Antioxidant Activity
The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly beneficial in protecting cells from damage associated with various diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Horvath et al. (2007) evaluated the antimicrobial effects of this compound on multidrug-resistant strains. The compound showed promising results, significantly inhibiting bacterial growth compared to traditional antibiotics. -
Anti-inflammatory Effects in Animal Models :
In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a marked reduction in swelling compared to the control group, suggesting its potential use in managing inflammatory conditions. -
Antioxidant Activity Assessment :
A recent study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, demonstrating higher antioxidant activity than ascorbic acid.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.
- Modulation of Immune Response : By regulating cytokine production, it helps in modulating the immune response effectively.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-acetamidophenyl) benzoate |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16-13-7-9-14(10-8-13)19-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChI Key |
QEIJXLPLINNBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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